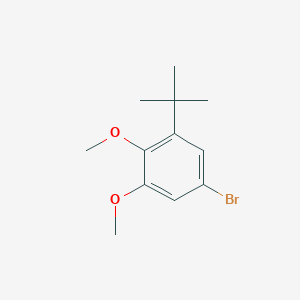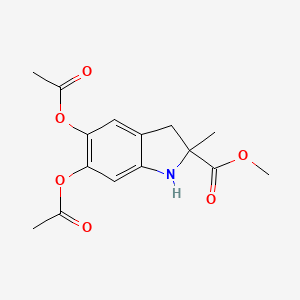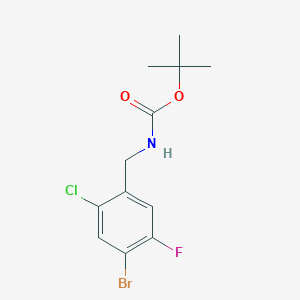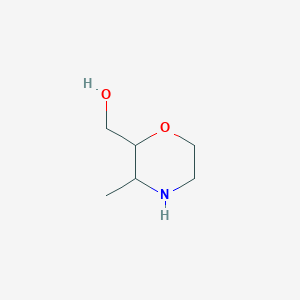
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene is an organic compound with the molecular formula C12H17BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene typically involves the bromination of 1-tert-butyl-2,3-dimethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-tert-butyl-2,3-dimethoxybenzene derivatives.
Oxidation: Formation of 1-tert-butyl-2,3-dimethoxybenzaldehyde or 1-tert-butyl-2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-tert-butyl-2,3-dimethoxybenzene.
Applications De Recherche Scientifique
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and studying their interactions with biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
- 1-Bromo-4-methoxy-3,5-di-tert-butylbenzene
- 4-Bromo-2,6-di-tert-butylphenyl methyl ether
Uniqueness
5-Bromo-1-tert-butyl-2,3-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
168985-94-2 |
|---|---|
Formule moléculaire |
C12H17BrO2 |
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
5-bromo-1-tert-butyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,3)9-6-8(13)7-10(14-4)11(9)15-5/h6-7H,1-5H3 |
Clé InChI |
LMNRFMFFBQKWFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)








![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
